Rivaroxaban metabolite M18

LC-MS/MS Bioanalysis Method Validation

Rivaroxaban metabolite M18 (CAS 1160170-07-9) is a high-purity carboxylic acid metabolite essential for quantitative bioanalysis of rivaroxaban's CYP-independent metabolic pathway. Its unique molecular weight (306.27 g/mol) and mass spectrometric signature, distinct from the parent drug, are critical for developing and validating specific LC-MS/MS methods per EMA/FDA guidelines. Substitution compromises assay accuracy in bioequivalence and DDI studies. This standard is supplied for precise measurement of this minor yet analytically significant pathway.

Molecular Formula C14H14N2O6
Molecular Weight 306.27 g/mol
Cat. No. B15351736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRivaroxaban metabolite M18
Molecular FormulaC14H14N2O6
Molecular Weight306.27 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C(=O)O
InChIInChI=1S/C14H14N2O6/c17-12-8-21-6-5-15(12)9-1-3-10(4-2-9)16-7-11(13(18)19)22-14(16)20/h1-4,11H,5-8H2,(H,18,19)/t11-/m1/s1
InChIKeySRPDKSYHAUEWIX-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rivaroxaban Metabolite M18 (CAS 1160170-07-9) Reference Standard for Pharmacokinetic and Metabolic Profiling


Rivaroxaban metabolite M18 (CAS 1160170-07-9) is a minor carboxylic acid metabolite of the oral direct Factor Xa inhibitor rivaroxaban (Xarelto®) [1]. Rivaroxaban, a key anticoagulant, is eliminated through hepatic metabolism (∼66% of dose) and renal excretion (∼33% unchanged) [1][2]. M18 is formed via a multi-step, CYP-independent pathway, representing a minor but distinct branch of the drug's metabolic fate [2]. Its formation begins with NADPH-independent hydrolysis of the parent drug to M-15, followed by oxidation to an aldehyde intermediate (M-16) and subsequent oxidation to the carboxylic acid M-18 [3][4]. As a high-purity analytical standard, M18 is essential for developing and validating LC-MS/MS methods for quantifying rivaroxaban and its metabolites in biological matrices, crucial for bioequivalence, therapeutic drug monitoring, and drug-drug interaction studies .

Why Generic Rivaroxaban Metabolite Standards Cannot Substitute for M18 in Quantitative Bioanalysis


Substituting M18 with another rivaroxaban metabolite, such as the major circulating metabolite M-1, or the parent drug itself, is scientifically invalid for quantitative bioanalytical assays. The pharmacokinetic and pharmacodynamic relevance of each metabolite is distinct; rivaroxaban's efficacy is attributed solely to the parent drug, with no major active circulating metabolites [1]. M18, however, is a specific, quantifiable product of a unique CYP-independent pathway, making its measurement a precise tool for studying non-CYP-mediated metabolism and potential inter-individual variability [2]. Analytical methods, particularly LC-MS/MS, require exact mass and fragmentation pattern matching for accurate quantification; the molecular weight of M18 (306.27 g/mol) differs significantly from rivaroxaban (435.88 g/mol) and M-1, and its unique carboxylic acid moiety yields a distinct mass spectrometric signature . Using a non-M18 standard would compromise method accuracy, specificity, and regulatory compliance, leading to unreliable data in bioequivalence or drug-drug interaction studies [3].

Quantitative Evidence Guide: Rivaroxaban Metabolite M18 Differentiation from Major Metabolites and Parent Drug


Molecular Weight Differentiation: M18 (306.27 g/mol) vs. Parent Rivaroxaban (435.88 g/mol)

Rivaroxaban metabolite M18 possesses a molecular weight of 306.27 g/mol, which is approximately 129.61 g/mol less than the parent drug rivaroxaban (435.88 g/mol) [1]. This substantial mass difference, resulting from the loss of the chlorothiophene amide moiety, enables unequivocal differentiation and quantitation using mass spectrometry [2].

LC-MS/MS Bioanalysis Method Validation

Absence of Pharmacological Activity: M18 vs. Rivaroxaban

Rivaroxaban potently inhibits human Factor Xa (FXa) with an IC50 of 0.7 nM (Ki = 0.4 nM) [1][2]. In contrast, rivaroxaban metabolite M18, along with all other identified circulating metabolites, has been reported to lack any major or pharmacologically active contribution to the anticoagulant effect of the parent drug [3]. This lack of activity is a defining feature, making M18 a true metabolic tracer.

Pharmacodynamics FXa Inhibition Safety Pharmacology

CYP-Independent Metabolic Pathway Origin of M18 vs. M-1

The formation of M18 proceeds through a distinct CYP-independent pathway, contrasting with the major metabolite M-1, which is formed via CYP3A4/2J2-mediated oxidative degradation of the morpholinone moiety [1][2]. Specifically, M-18 originates from the NADPH-independent hydrolysis of rivaroxaban to M-15, followed by oxidation to M-16 and finally to M-18 via monoamine oxidases [2]. This pathway is a minor route, with M-1 representing the major excreted metabolite (82-89% of dose) [1].

Drug Metabolism CYP Enzymes Metabolic Pathway Analysis

Retention Time and Fragmentation Pattern Differentiation in LC-MS/MS

Rivaroxaban metabolite M18 exhibits distinct chromatographic retention and mass spectrometric fragmentation patterns compared to the parent drug and other metabolites, enabling its specific detection in complex biological matrices [1]. In a validated UPLC-QTOF-MS method, M18 was detected in endothelial cell culture medium alongside six other metabolites (M-1, M-2, M-5, M-8, M-10, M-11), each with unique retention times and m/z ratios [1]. While exact retention times are system-dependent, the presence of the carboxylic acid group in M18 yields a diagnostic fragment ion that differs from rivaroxaban's chlorothiophene-containing fragments [2].

LC-MS/MS Analytical Chemistry Method Development

Differential Abundance in Excreta vs. Plasma

Rivaroxaban metabolite M18 is not a major circulating species in plasma; unchanged rivaroxaban constitutes the primary plasma component [1]. However, M18 has been detected as a minor metabolite in excreta and in vitro systems [2]. This contrasts with M-1, which is the major excreted metabolite, accounting for the majority of the 82-89% of the administered dose recovered as metabolites and parent drug [1].

Pharmacokinetics Excretion Profiling Metabolite Identification

Strategic Applications for Rivaroxaban Metabolite M18 Reference Standard


LC-MS/MS Method Development and Validation for Regulated Bioanalysis

The unique molecular weight (306.27 g/mol) and fragmentation pattern of M18, distinct from rivaroxaban (435.88 g/mol), are critical for developing and validating LC-MS/MS methods [1]. M18 serves as a specific analyte or internal standard, ensuring method accuracy and precision by avoiding interference from the parent drug and major metabolites. This is essential for studies requiring quantification of rivaroxaban's metabolic profile in human plasma or urine under regulatory guidelines (e.g., EMA, FDA) [2].

Investigating CYP-Independent Drug Clearance Mechanisms

As M18 is formed via a CYP-independent pathway (hydrolysis of M-15 followed by oxidation), it is a valuable probe for studying non-CYP mediated clearance [1]. This application is particularly relevant in patient populations with hepatic impairment or those receiving co-medications that do not inhibit CYP enzymes, where understanding alternative elimination routes is crucial for predicting drug exposure and safety [3].

Pharmacokinetic Profiling in Drug-Drug Interaction (DDI) Studies

In DDI studies, measuring the formation of M18 can help delineate the impact of a co-administered drug on rivaroxaban's minor, non-CYP pathways [1]. Since M18 is pharmacologically inactive, changes in its levels reflect alterations in drug disposition without confounding pharmacodynamic assessments, providing a clearer picture of the interaction's metabolic basis [2].

Metabolite Identification in In Vitro Hepatocyte Models

M18 is a key product in in vitro metabolism studies using human hepatocytes, where it is formed from M-15 via oxidation to M-16 and then to M-18 [1]. Its detection confirms the functional activity of the CYP-independent metabolic axis in the cell model, serving as a quality control marker for the metabolic competency of the hepatocyte system used in preclinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rivaroxaban metabolite M18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.